molecular formula C12H16N2O2 B14402351 3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one CAS No. 88480-63-1

3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one

Cat. No.: B14402351
CAS No.: 88480-63-1
M. Wt: 220.27 g/mol
InChI Key: OTTSBNQWRCNGCJ-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one is an organic compound that features both amine and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one typically involves the reaction of 2-hydroxyacetophenone with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and phenols.

Scientific Research Applications

3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amine groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylphenol: Similar structure but lacks the but-2-en-1-one moiety.

    4-(2-Aminoethyl)phenol: Positional isomer with different biological activity.

    N-(2-Hydroxyphenyl)ethylenediamine: Contains similar functional groups but different connectivity.

Uniqueness

3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

88480-63-1

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(2-aminoethylamino)-1-(2-hydroxyphenyl)but-2-en-1-one

InChI

InChI=1S/C12H16N2O2/c1-9(14-7-6-13)8-12(16)10-4-2-3-5-11(10)15/h2-5,8,14-15H,6-7,13H2,1H3

InChI Key

OTTSBNQWRCNGCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1O)NCCN

Origin of Product

United States

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